molecular formula C17H17N3O3S B2445037 3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 946229-40-9

3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2445037
CAS RN: 946229-40-9
M. Wt: 343.4
InChI Key: DSNARMVXOYSPAG-UHFFFAOYSA-N
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Description

“3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide” is a compound that contains a thiazole ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been gaining considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Anticancer Applications

  • Imidazotetrazines Synthesis and Antitumor Activity : The synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which are structurally related to 3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide, showed curative activity against L-1210 and P388 leukemia. These compounds may act as prodrugs and have potential as broad-spectrum antitumor agents (Stevens et al., 1984).
  • Novel Isoxazole Derivatives for Colon Cancer : Synthesized N-phenyl-5-carboxamidyl isoxazoles demonstrated anticancer activity, especially against colon cancer cell lines. One derivative significantly down-regulated the expression of phosphorylated STAT3 in colon cancer cells, indicating potential for chemotherapeutic applications (Shaw et al., 2012).

Chemical Synthesis and Molecular Structure

  • 3-Methylisoxazole-5-Carboxamides Synthesis : A study focused on the synthesis of various 3-methylisoxazole-5-carboxamides and their isomers, demonstrating the versatility and chemical diversity of isoxazole-based compounds (Martins et al., 2002).
  • Isoxazole-3-Carboxamide in Pd-Catalyzed C(sp3)-H Bond Activation : Bidentate auxiliaries derived from the isoxazole-3-carboxamide moieties were used for palladium-catalyzed C(sp3)-H bond activation. This highlights the role of isoxazole derivatives in facilitating complex chemical reactions (Pasunooti et al., 2015).

Herbicidal and Insecticidal Activity

  • Novel Isoxazole Derivatives as Herbicides : Isoxazole derivatives were synthesized as potential inhibitors targeting D1 protease in plants, demonstrating moderate to good herbicidal activities (Hu et al., 2009).
  • Insecticidal Activity of Isoxazole Derivatives : A collection of isoxazole-4,5-dicarboxamides was prepared and evaluated for insecticidal activity, revealing potential applications in pest control (Yu et al., 2009).

Polymer Science

  • Polyamides Containing Isoxazole : Polyamides derived from isoxazole dicarboxylic acid and aliphatic diamines were synthesized, showing good thermal stability and solubility in various solvents. This suggests potential use in advanced material science (Bouck & Rasmussen, 1993).

Future Directions

Thiazoles and their derivatives continue to be a topic of interest due to their wide range of applications and biological activities . Future research may focus on the design and structure–activity relationship of bioactive molecules, including the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-3-8-22-13-6-4-12(5-7-13)14-10-24-17(18-14)19-16(21)15-9-11(2)20-23-15/h4-7,9-10H,3,8H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNARMVXOYSPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide

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